
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid is a compound that combines the structural features of benzothiazole and urea with sulfuric acid. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of benzothiazole with aldehydes or ketones.
Biginelli reaction: This multi-component reaction involves the condensation of benzothiazole, aldehydes, and urea.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes involved in various biological processes, such as DNA replication and protein synthesis . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1,3-Benzothiazol-2-yl hydrazones: These compounds share the benzothiazole core and exhibit similar biological activities.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides: These derivatives also contain the benzothiazole moiety and are investigated for their anticonvulsant properties.
Uniqueness
Its specific structure allows for unique interactions with biological targets and enhanced reactivity in chemical reactions .
属性
CAS 编号 |
61135-90-8 |
|---|---|
分子式 |
C10H13N3O5S2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid |
InChI |
InChI=1S/C10H11N3OS.H2O4S/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-5(2,3)4/h3-6H,1-2H3,(H,11,14);(H2,1,2,3,4) |
InChI 键 |
QACVMQLECOFBQJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(C)C1=NC2=CC=CC=C2S1.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
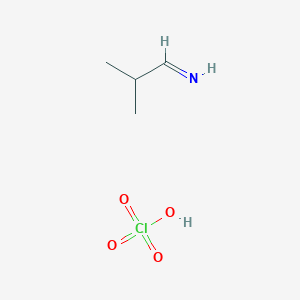
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
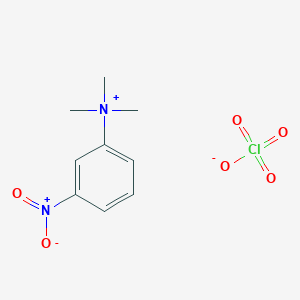
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
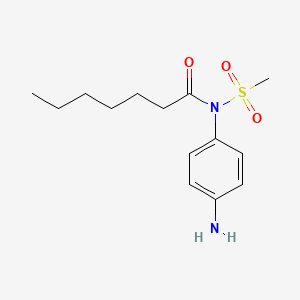
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
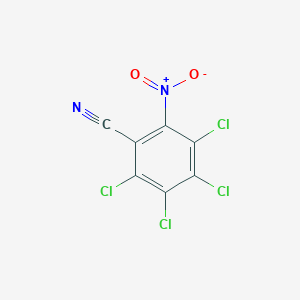
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
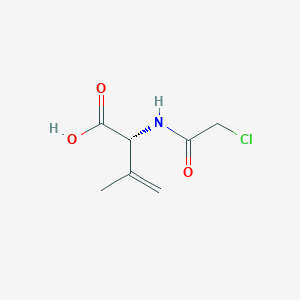
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
